N-(4,4-difluorocyclohexyl)-1-ethyl-1H-pyrazole-3-carboxamide
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Overview
Description
N-(4,4-difluorocyclohexyl)-1-ethyl-1H-pyrazole-3-carboxamide is a synthetic organic compound characterized by the presence of a difluorocyclohexyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,4-difluorocyclohexyl)-1-ethyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the difluorocyclohexyl precursor. One common method involves the difluorocyclopropanation of alkenes using a CF3SiMe3-NaI system . The resulting difluorocyclohexyl intermediate is then subjected to further reactions to introduce the pyrazole ring and the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4,4-difluorocyclohexyl)-1-ethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(4,4-difluorocyclohexyl)-1-ethyl-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Industry: Utilized in the development of advanced materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(4,4-difluorocyclohexyl)-1-ethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it may act as a modulator of small-conductance calcium-activated potassium channels, influencing neuronal firing rates and potentially providing therapeutic benefits for conditions like essential tremor . The compound’s difluorocyclohexyl group plays a crucial role in its selectivity and binding affinity to these targets .
Comparison with Similar Compounds
Similar Compounds
2-[1-(4,4-Difluorocyclohexyl)piperidin-4-yl]-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide: A selective PARP-1 inhibitor used in cancer therapy.
N-(4,4-difluorocyclohexyl)-2-(3-methyl-1H-pyrazol-1-yl)-6-morpholinopyrimidin-4-amine: A modulator of potassium channels.
Uniqueness
N-(4,4-difluorocyclohexyl)-1-ethyl-1H-pyrazole-3-carboxamide is unique due to its specific structural features, such as the difluorocyclohexyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and therapeutic applications.
Properties
IUPAC Name |
N-(4,4-difluorocyclohexyl)-1-ethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F2N3O/c1-2-17-8-5-10(16-17)11(18)15-9-3-6-12(13,14)7-4-9/h5,8-9H,2-4,6-7H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GODCWHSVAYAJAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2CCC(CC2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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